molecular formula C11H12N2O3 B6170279 rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans CAS No. 153186-64-2

rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans

Cat. No.: B6170279
CAS No.: 153186-64-2
M. Wt: 220.2
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Description

rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique structural features, including a nitro group at the 5th position and a phenyl group at the 6th position of the piperidin-2-one ring. The trans configuration of the compound adds to its stereochemical complexity, making it a valuable subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans typically involves a multi-step process. One common method includes the nitration of 6-phenylpiperidin-2-one, followed by the separation of the racemic mixture into its enantiomers. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The separation of enantiomers can be achieved using chiral chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, where the piperidin-2-one ring can be oxidized to form corresponding lactams.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 5-amino-6-phenylpiperidin-2-one.

    Oxidation: Corresponding lactams.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group contributes to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

rac-(5R,6S)-5-nitro-6-phenylpiperidin-2-one, trans can be compared with other similar compounds such as:

    rac-(5R,6S)-5-amino-6-phenylpiperidin-2-one, trans: This compound has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.

    rac-(5R,6S)-5-nitro-6-cyclopropylpiperidin-2-one, trans: The presence of a cyclopropyl group instead of a phenyl group changes the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.

Properties

CAS No.

153186-64-2

Molecular Formula

C11H12N2O3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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